2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula and a molecular weight of 217.07 g/mol. This compound is classified as a halogenated pyrazole derivative, which is significant in medicinal chemistry due to its potential applications in drug development. The compound is recognized for its ability to act as a versatile precursor in the synthesis of various bioactive molecules.
The synthesis of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide can be achieved through several methods, typically involving the bromination of precursors followed by acylation processes.
Technical details include controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, using solvents like dichloromethane or tetrahydrofuran can significantly influence the outcomes of these reactions .
The molecular structure of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide can be represented as follows:
This structure reveals a bromine atom attached to an ethyl ketone group linked to a pyrazole ring, which contributes to its reactivity and biological activity .
The compound undergoes various chemical reactions that enhance its utility in synthetic organic chemistry:
These reactions are essential for creating diverse derivatives that may exhibit varied biological activities .
The mechanism of action for compounds like 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide generally involves:
Data from studies indicate that modifications on the pyrazole ring can significantly influence the biological properties of the resulting compounds .
The physical and chemical properties of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide are critical for its application:
These properties are essential for determining how the compound behaves under various experimental conditions and its potential applications in drug formulation .
The primary applications of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide include:
Its versatility makes it an important compound in both academic research and industrial applications .
The synthesis of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide (CAS 1311317-12-0) centers on functionalizing the pyrazole core through sequential acylation and bromination. The precursor 1,3-dimethyl-1H-pyrazole undergoes Friedel-Crafts acylation with bromoacetyl bromide to install the ethanone moiety. Subsequent hydrobromide salt formation is achieved by treating the free base with concentrated HBr in anhydrous diethyl ether, yielding the crystalline hydrobromide salt (>95% purity) [1] [4]. Alternative routes involve Vilsmeier-Haack formylation of 1,3-dimethylpyrazole followed by halogenation, though this method suffers from lower regioselectivity (∼75% yield vs. 92% for direct acylation) . Key challenges include suppressing N-alkylation side products and optimizing the electrophilic character of the C4 pyrazole position, which is enhanced by the electron-donating methyl groups .
Table 1: Synthetic Routes Comparison
Method | Reagents | Yield (%) | Regioselectivity |
---|---|---|---|
Direct Acylation | Bromoacetyl bromide, AlCl₃ | 92 | High (C4 position) |
Vilsmeier-Haack Route | POCl₃, DMF, then Br₂ | 75 | Moderate |
Pyrazole Oxidation | SeO₂, then HBr quench | 68 | Low |
Bromination efficiency critically depends on the electrophilic bromine source. N-Bromosuccinimide (NBS) in CCl₄ at 0–5°C achieves 88% conversion with minimal di-brominated byproducts (<5%), leveraging its controlled release of Br⁺ ions. In contrast, elemental bromine (Br₂) in acetic acid, while cost-effective, generates 15–20% di-brominated impurities due to harsher reaction conditions, necessitating costly purification [3]. For the title compound, NBS is optimal for kinetically controlled monobromination, as confirmed by LC-MS monitoring. Reaction stoichiometry must be tightly controlled (1.05 eq NBS) to prevent overbromination at the pyrazole C5 position, which is moderately activated by the adjacent carbonyl .
Solvent polarity dictates crystallization efficiency and salt stability during hydrobromide formation. Anhydrous ethereal solvents (diethyl ether, THF) afford needle-like crystals with 99% chemical purity due to selective precipitation of the hydrobromide salt. Protic solvents like ethanol, however, promote dissociation of HBr, reducing yield to 70–75% [4]. Polar aprotic solvents (DMF, acetonitrile) are unsuitable due to adduct formation with HBr. Crystallization kinetics studies reveal that diethyl ether maximizes lattice energy (−158 kJ/mol), enhancing stability for storage at ambient temperature [1] [4].
Table 2: Solvent Impact on Hydrobromide Formation
Solvent | Purity (%) | Crystal Morphology | HBr Retention (25°C) |
---|---|---|---|
Diethyl ether | 99 | Needles | >98% (6 months) |
Tetrahydrofuran | 95 | Prisms | 90% (6 months) |
Ethanol | 75 | Amorphous | 60% (6 months) |
Acetonitrile | 80* | Aggregates | 70% (6 months) |
*Adduct formation observed
Batch process limitations (exothermicity, inhomogeneous mixing) are mitigated using tubular continuous flow reactors with residence times of 120 seconds. This system achieves 94% yield at kilogram scale by precisely controlling bromination kinetics and temperature (±1°C). Key advantages include:
Sustainable synthesis emphasizes atom economy and catalyst recovery. Three innovations are prominent:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2